molecular formula C10H19NO B3355582 2-(hexahydro-1H-isoindol-2(3H)-yl)ethanol CAS No. 63023-81-4

2-(hexahydro-1H-isoindol-2(3H)-yl)ethanol

Cat. No.: B3355582
CAS No.: 63023-81-4
M. Wt: 169.26 g/mol
InChI Key: GZLMLIGFXZMOSP-UHFFFAOYSA-N
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Description

2-(hexahydro-1H-isoindol-2(3H)-yl)ethanol is a heterocyclic organic compound with the molecular formula C10H19NO It is characterized by a hexahydroisoindole ring structure attached to an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(hexahydro-1H-isoindol-2(3H)-yl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 2-(hexahydro-1H-isoindol-2(3H)-yl)acetaldehyde using a palladium or platinum catalyst under mild conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity. The use of high-pressure hydrogenation and advanced catalytic systems can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-(hexahydro-1H-isoindol-2(3H)-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: It can be reduced to form the corresponding amine or alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide are used for halogenation reactions.

Major Products Formed

    Oxidation: 2-(hexahydro-1H-isoindol-2(3H)-yl)acetaldehyde or 2-(hexahydro-1H-isoindol-2(3H)-yl)acetone.

    Reduction: 2-(hexahydro-1H-isoindol-2(3H)-yl)ethanamine or this compound.

    Substitution: 2-(hexahydro-1H-isoindol-2(3H)-yl)ethyl halides or esters.

Scientific Research Applications

2-(hexahydro-1H-isoindol-2(3H)-yl)ethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of 2-(hexahydro-1H-isoindol-2(3H)-yl)ethanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(hexahydro-1H-isoindol-2(3H)-yl)acetaldehyde
  • 2-(hexahydro-1H-isoindol-2(3H)-yl)acetone
  • 2-(hexahydro-1H-isoindol-2(3H)-yl)ethanamine

Uniqueness

2-(hexahydro-1H-isoindol-2(3H)-yl)ethanol is unique due to its specific ring structure and the presence of both hydroxyl and amine functional groups

Properties

IUPAC Name

2-(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-6-5-11-7-9-3-1-2-4-10(9)8-11/h9-10,12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLMLIGFXZMOSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CN(CC2C1)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80495495
Record name 2-(Octahydro-2H-isoindol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63023-81-4
Record name 2-(Octahydro-2H-isoindol-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80495495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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